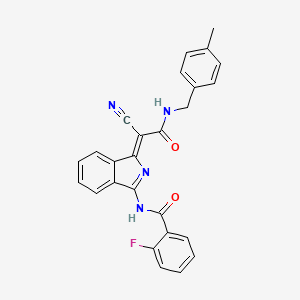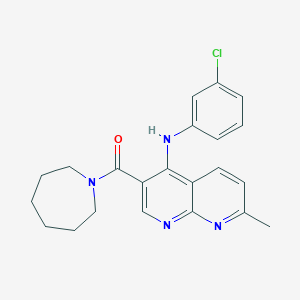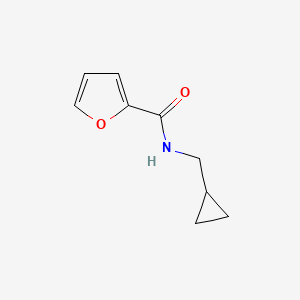![molecular formula C17H18FN5O2 B3006524 7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 505080-60-4](/img/structure/B3006524.png)
7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione" is a heterocyclic chemical that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures with fluorophenyl groups and pyrrolidine or pyridine moieties are discussed, suggesting relevance in the context of medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with a precursor that is modified through various chemical reactions. For example, the synthesis of a fluorophenyl-containing compound as a potential imaging agent for dopamine D4 receptors was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . Similarly, other compounds with pyridine and pyrrolidine rings were synthesized through condensation, ring-closing reactions, and dialkylation processes . These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structures of compounds with similar frameworks have been elucidated using techniques such as single-crystal X-ray analyses and various forms of NMR spectroscopy . These analyses confirm the presence of specific conformations and orientations of the rings within the molecules, which are crucial for their potential biological activities. For instance, the central pyridine ring can be orthogonal to the substituted phenyl ring, affecting the overall shape and chemical properties of the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are often sensitive to reaction conditions, which can lead to the selective production of isomers . The reactivity of the fluorophenyl group, in particular, is significant due to its ability to participate in electrophilic aromatic substitution, which is a common reaction in the synthesis of fluorinated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of a fluorophenyl group can impact the lipophilicity and electronic properties of the molecule, which in turn can affect its biological activity and pharmacokinetics . The fluorescent properties of some related compounds also suggest potential applications in biological imaging, as they exhibit longer absorption and emission wavelengths compared to standard fluorophores . The stability and solubility of these compounds can be inferred from their crystalline nature and the intermolecular interactions observed in their crystal packing .
科学的研究の応用
Molecular Synthesis and Structural Analysis
- Synthesis of related compounds through multicomponent reactions has been explored. For example, Barakat et al. (2016) synthesized a compound via Aldol–Michael addition reactions, confirming its structure through spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Anticonvulsant Activity
- Some derivatives have shown promising results as anticonvulsants. Kamiński et al. (2013) synthesized and evaluated N-Mannich bases derived from similar structures for their anticonvulsant activity, finding significant protection against electrically induced seizures (Kamiński et al., 2013).
Crystallographic Studies
- Crystal structures of closely related compounds have been examined to understand their molecular conformations and interactions. For instance, Pandi et al. (2001) investigated the crystal structure of a similar compound, noting the conformation of the central ring and intermolecular hydrogen bonds (Pandi et al., 2001).
Anti-Inflammatory Activities
- Derivatives of the compound have been explored for their anti-inflammatory potential. Chien et al. (2008) isolated new compounds from Antrodia camphorata, finding that some derivatives suppressed IL-6 production, indicating anti-inflammatory effects (Chien et al., 2008).
Biochemical Evaluation
- Analogues based on similar structures have been synthesized and evaluated for biochemical properties, such as their inhibitory activity in enzyme systems (Daly et al., 1986).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further studies to fully elucidate its synthesis, structure, and properties, as well as investigations into potential applications. For example, it could be studied for potential use as a pharmaceutical compound, given the biological activity of similar compounds .
特性
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-21-14-13(15(24)20-17(21)25)23(10-11-4-6-12(18)7-5-11)16(19-14)22-8-2-3-9-22/h4-7H,2-3,8-10H2,1H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUJHZWXSYWXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)
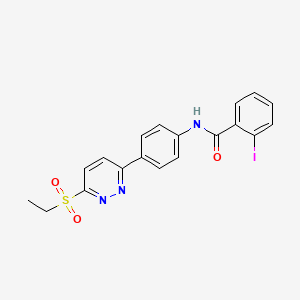
![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)

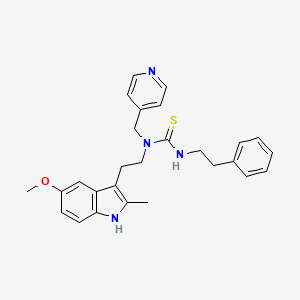
![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)
![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)

![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)
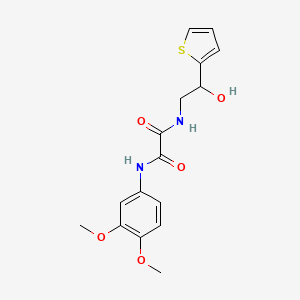
![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)
